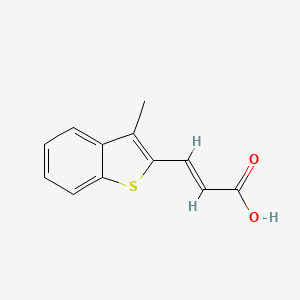
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid, also known as MBPA, is a chemical compound with potential applications in scientific research. MBPA is a member of the stilbene family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid is not fully understood, but it is believed to involve modulation of various signaling pathways. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been shown to inhibit NF-κB and MAPK signaling, which are involved in inflammation and cell survival. It also activates the Nrf2-ARE pathway, which is responsible for antioxidant and detoxification responses. Further studies are needed to fully elucidate the mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid.
Biochemical and Physiological Effects:
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB and MAPK signaling pathways. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and has been shown to exhibit a range of biological activities. However, there are also some limitations to its use. (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be unstable under certain conditions, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in animal models and humans. Additionally, the development of analogs of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid with improved potency and selectivity could lead to the discovery of novel therapeutics. Finally, the elucidation of the mechanism of action of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid could provide insights into the regulation of inflammatory and cell survival pathways.
Métodos De Síntesis
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be synthesized through a multi-step process starting with the condensation of 2-acetylthiophene with benzaldehyde, followed by cyclization and oxidation. The final step involves the Wittig reaction to form the double bond between the thienyl and propenyl groups. The yield of (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid can be improved by optimizing reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as induce cell cycle arrest and apoptosis in cancer cells. Additionally, (E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid has been found to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-3-(3-methyl-1-benzothiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-9-4-2-3-5-11(9)15-10(8)6-7-12(13)14/h2-7H,1H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQJRSDFLDQM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Methyl-1-benzothiophen-2-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

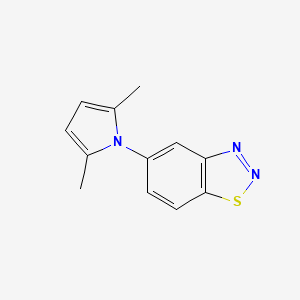
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2623273.png)
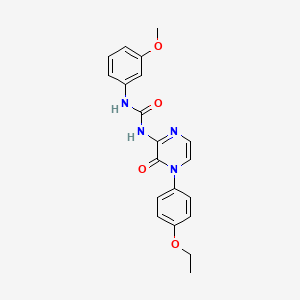

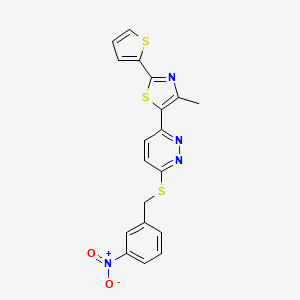
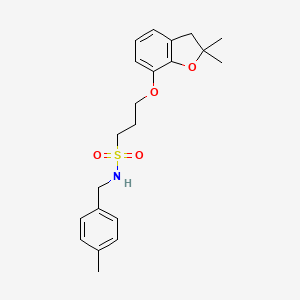
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
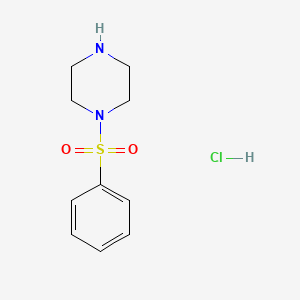
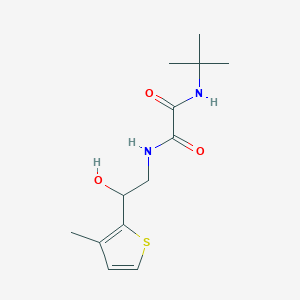
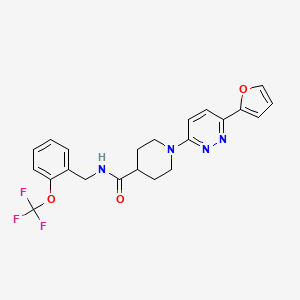
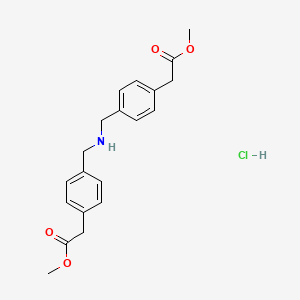
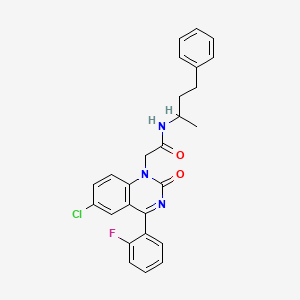
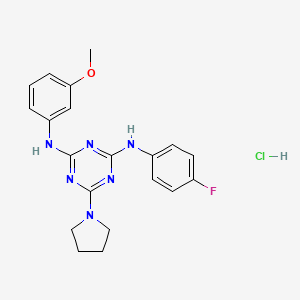
![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)